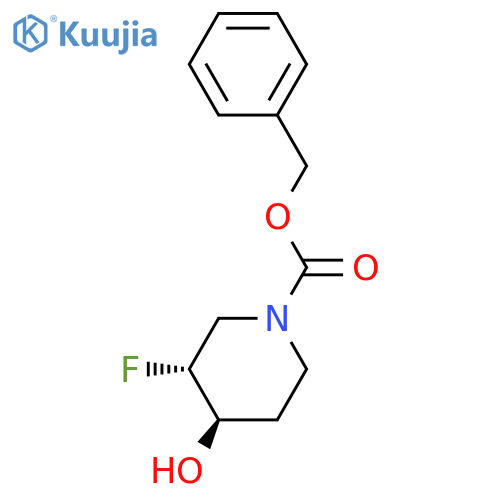Cas no 913574-96-6 (benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate)

913574-96-6 structure
商品名:benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
CAS番号:913574-96-6
MF:C13H16FNO3
メガワット:253.26944732666
MDL:MFCD23106429
CID:797072
PubChem ID:52324488
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
- BENZYL Trans-3-FLUORO-4-HYDROXYPIPERIDINE-1-CARBOXYLATE RACEMATE
- Benzyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- trans-1-Cbz-3-fluoro-4-hydroxypiperidine
- rel-Phenylmethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid benzyl ester
- racemic (trans)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- rac-benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3R,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- AS-39808
- MFCD23106429
- (3R,4R)-Benzyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- AKOS030529472
- 1554141-63-7
- CS-0058654
- MFCD27978545
- (+/-)-trans-3-fluoro-4-hydroxy-piperidine-1-carboxylic acid benzyl ester
- benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 913574-96-6
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL2220843
- RKRKELORNFODMN-VXGBXAGGSA-N
- P15711
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4R)-
- A860525
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
-
- MDL: MFCD23106429
- インチ: 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1
- InChIKey: RKRKELORNFODMN-VXGBXAGGSA-N
- ほほえんだ: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 253.111
- どういたいしつりょう: 253.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 49.8A^2
じっけんとくせい
- PSA: 49.77000
- LogP: 1.66580
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109027-5g |
trans-1-cbz-3-fluoro-4-hydroxypiperidine |
913574-96-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
| abcr | AB455542-5 g |
trans-1-Cbz-3-fluoro-4-hydroxypiperidine |
913574-96-6 | 5g |
€683.00 | 2022-03-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-25G |
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |
913574-96-6 | 97% | 25g |
¥ 4,448.00 | 2023-04-13 | |
| Ambeed | A723179-1g |
trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
913574-96-6 | 97% | 1g |
$84.0 | 2024-05-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-100G |
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |
913574-96-6 | 97% | 100g |
¥ 12,837.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-50G |
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |
913574-96-6 | 97% | 50g |
¥ 7,557.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D496064-1G |
trans-1-cbz-3-fluoro-4-hydroxypiperidine |
913574-96-6 | 97% | 1g |
$115 | 2024-05-23 | |
| eNovation Chemicals LLC | D496064-5G |
trans-1-cbz-3-fluoro-4-hydroxypiperidine |
913574-96-6 | 97% | 5g |
$285 | 2024-05-23 | |
| 1PlusChem | 1P00IH2Z-250mg |
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- |
913574-96-6 | 95% | 250mg |
$25.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D496064-50g |
trans-1-cbz-3-fluoro-4-hydroxypiperidine |
913574-96-6 | 97% | 50g |
$1420 | 2025-02-19 |
benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
913574-96-6 (benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:913574-96-6)benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

清らかである:99%
はかる:5g
価格 ($):230.0